Sulfachlorpyridazine-d4
Description
Significance of Stable Isotope Labeling in Quantitative Analytical Methodologies
Stable isotope labeling is crucial for enhancing the accuracy and precision of quantitative analytical methods, particularly in mass spectrometry. spectroinlets.com One of the primary applications is in isotope dilution mass spectrometry (IDMS), a technique that provides highly accurate quantification of target analytes. acgpubs.org In this method, a known amount of a stable isotope-labeled version of the analyte, known as an internal standard, is added to a sample before analysis. acgpubs.orglcms.cz
The use of an isotopically labeled internal standard helps to correct for variations that can occur during sample preparation, extraction, and analysis, such as sample loss or matrix effects. lcms.cztexilajournal.com Matrix effects, which are the suppression or enhancement of the analyte's signal due to other components in the sample, are a significant challenge in complex matrices like blood, soil, or food. lcms.czmyadlm.org Because the labeled internal standard is chemically almost identical to the analyte, it experiences similar matrix effects, allowing for accurate correction and more reliable quantification. texilajournal.comchromforum.org This approach significantly improves the robustness and reproducibility of analytical methods. lcms.cz
Role of Deuterated Analogues in Advancing Research on Pharmaceutical and Environmental Contaminants
Deuterated analogues, which are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), are extensively used as internal standards in the analysis of pharmaceuticals and environmental contaminants. lcms.czresearchgate.net The use of these deuterated standards is particularly valuable in liquid chromatography-mass spectrometry (LC-MS/MS) methods, which are widely employed for detecting trace levels of these compounds. lcms.czmyadlm.org
In pharmaceutical research, deuterated compounds are essential for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of drugs. acs.orgnih.gov They are also used to investigate the metabolic pathways of drug molecules. acs.org In environmental science, deuterated standards are critical for accurately measuring the concentration of pollutants such as pesticides, antibiotics, and other contaminants in various environmental matrices like water, soil, and sediment. lcms.cznih.govepa.gov The co-elution of the deuterated internal standard with the target analyte in chromatography allows for effective compensation of matrix-induced signal variations, leading to more accurate and reliable data. texilajournal.comchromforum.org
Overview of Sulfachlorpyridazine as a Representative Sulfonamide in Environmental and Veterinary Contexts
Sulfachlorpyridazine is a broad-spectrum sulfonamide antibiotic used in veterinary medicine to treat bacterial infections in animals, particularly in livestock such as swine. medchemexpress.comservice.gov.ukmsdvetmanual.com Sulfonamides work by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and reproduction. msdvetmanual.comnih.gov
Due to its use in animal husbandry, sulfachlorpyridazine and other sulfonamides can enter the environment through the application of animal manure as fertilizer. researchgate.netnih.gov These compounds are of environmental concern because of their potential to contaminate soil and water resources. unl.educabidigitallibrary.org Studies have shown that sulfachlorpyridazine can be transported to surface and groundwater, with its persistence and mobility depending on environmental factors like soil type and pH. researchgate.netnih.govyork.ac.uk For instance, it has been found to dissipate relatively quickly in some soils but can still be detected in surface runoff and soil water. nih.govyork.ac.uk The presence of sulfonamides in the environment can contribute to the development of antibiotic-resistant bacteria, posing a potential risk to human and animal health. researchgate.net
Rationale for Deuterium Labeling in Sulfachlorpyridazine Research (Sulfachlorpyridazine-d4)
The deuterium-labeled version of sulfachlorpyridazine, this compound, serves as an ideal internal standard for the quantitative analysis of sulfachlorpyridazine and other sulfonamides in various samples. medchemexpress.comnih.gov The rationale for using this compound is rooted in the principles of isotope dilution analysis. acgpubs.orglcms.cz
By adding a known quantity of this compound to a sample, analysts can accurately quantify the native sulfachlorpyridazine, compensating for any loss during sample processing and for matrix effects during LC-MS/MS analysis. lcms.cztexilajournal.comnih.gov This is because this compound is chemically and physically very similar to the unlabeled compound, ensuring they behave almost identically during extraction and chromatographic separation. chromforum.orgumsl.edu The use of this compound significantly enhances the accuracy, precision, and reliability of methods for detecting this antibiotic in complex matrices such as milk, animal tissues, and environmental samples like soil and water. acgpubs.orgnih.govwur.nl This improved analytical capability is crucial for monitoring the levels of this veterinary drug, ensuring food safety, and assessing its environmental impact.
Interactive Data Tables
Properties
CAS No. |
1795037-54-5 |
|---|---|
Molecular Formula |
C10H9ClN4O2S |
Molecular Weight |
288.742 |
IUPAC Name |
4-amino-N-(6-chloropyridazin-3-yl)-2,3,5,6-tetradeuteriobenzenesulfonamide |
InChI |
InChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)/i1D,2D,3D,4D |
InChI Key |
XOXHILFPRYWFOD-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl |
Synonyms |
4-Amino-N-(6-chloro-3-pyridazinyl)-benzenesulfonamide-d4; 3-Chloro-6-sulfanilamidopyridazine-d4; Sulfaclorazina-d4; Sulfarene-d4. |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Sulfachlorpyridazine Sulfachlorpyridazine D4
Strategies for Deuterium (B1214612) Incorporation in Sulfonamide Analogues
The introduction of deuterium into aromatic and heteroaromatic systems, characteristic of sulfonamides like sulfachlorpyridazine, can be achieved through several established and emerging methodologies. These strategies primarily involve hydrogen-deuterium (H-D) exchange reactions, where a protium (B1232500) (¹H) atom is replaced by a deuterium (²H or D) atom.
Acid-Catalyzed H-D Exchange: This is a powerful and efficient method for incorporating deuterium into an aromatic ring. nih.gov The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where a deuterated acid acts as the deuterium source. For aromatic amines and amides, deuterated trifluoroacetic acid (CF₃COOD) can serve as both the solvent and the deuterium source, facilitating H-D exchange without the need for metal catalysts. nih.gov The deuterium is selectively incorporated at the most electron-rich positions of the aromatic ring.
Base-Catalyzed H-D Exchange: Alkali-metal bases have emerged as a viable alternative to transition metals for hydrogen isotopic exchange. rsc.org For example, stoichiometric amounts of potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are effective for incorporating deuterium into pyridine (B92270) rings and related heterocycles. rsc.org This approach is relevant for the pyridazine (B1198779) moiety of sulfachlorpyridazine. The mechanism is believed to involve a polar pathway where the base deprotonates the aromatic ring and the deuterated solvent, enabling the transfer of deuterium. rsc.org
Transition Metal-Catalyzed H-D Exchange: Transition metal catalysts are widely used for deuteration. Iridium catalysts, such as certain NHC (N-heterocyclic carbene) complexes, have proven to be highly efficient for the selective ortho-deuteration of secondary sulfonamides and sulfonylureas. acs.org Palladium is another effective catalyst, often supported on carbon (Pd/C), and can be used with deuterium sources like deuterium gas (D₂) or heavy water (D₂O). nih.gov These catalyzed reactions can offer high regioselectivity, for instance, targeting the benzylic site under mild conditions. nih.gov A patented method describes the deuteration of aromatic compounds by heating them in D₂O with a transition metal catalyst, such as platinum, at elevated temperature and pressure. google.com
Flow Synthesis Systems: A modern approach involves the use of flow chemistry for deuteration. A recently developed system utilizes a proton-conducting membrane in an electrochemical reactor. bionauts.jp In this setup, heavy water (D₂O) is supplied to the anode side, and the compound to be deuterated is supplied to the cathode side. Energizing the membrane facilitates an electrochemical reaction that synthesizes the deuterium-labeled compound at room temperature and ambient pressure, avoiding the need for high-pressure deuterium gas. bionauts.jp This method boasts high reaction performance and the ability to reuse the D₂O. bionauts.jp
Table 1: Comparison of Deuterium Incorporation Strategies
| Strategy | Typical Reagents/Catalysts | Deuterium Source | Key Advantages | Relevant Structural Moiety |
|---|---|---|---|---|
| Acid-Catalyzed Exchange | CF₃COOD | CF₃COOD | Metal-free, efficient for electron-rich rings nih.gov | Aniline portion |
| Base-Catalyzed Exchange | KOtBu | DMSO-d₆ | Alternative to transition metals, good for heterocycles rsc.org | Pyridazine ring |
| Transition Metal Catalysis | Iridium complexes, Pd/C, Platinum acs.orgnih.govgoogle.com | D₂O, D₂ gas | High efficiency and regioselectivity acs.orgnih.gov | Aromatic and heterocyclic rings |
| Flow Synthesis | Proton-conducting membrane (e.g., Nafion) | D₂O | Mild conditions (ambient temp/pressure), reusable D₂O, high yield bionauts.jp | General applicability |
Spectroscopic Characterization Techniques for Confirming Deuteration Purity and Positional Isomerism
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for analyzing deuterated compounds.
Proton (¹H) NMR: This is often the first step in analysis. The replacement of a hydrogen atom with a deuterium atom results in the disappearance or significant reduction in the intensity of the corresponding signal in the ¹H NMR spectrum. nih.gov The ratio of the remaining proton signals can be used to quantify the extent of deuteration at specific sites.
Deuterium (²H) NMR: This technique directly observes the deuterium nuclei. It provides a clean spectrum where only deuterated positions are visible, making it an excellent tool for structure verification and identifying impurities, especially in highly enriched compounds (>98 atom% D). sigmaaldrich.com The chemical shifts in ²H NMR are very similar to those in ¹H NMR, simplifying spectral interpretation. sigmaaldrich.com
Carbon-13 (¹³C) NMR: Deuterium incorporation affects the ¹³C NMR spectrum. The one-bond C-D coupling constant is smaller than the C-H constant, and the signal for a deuterated carbon appears as a multiplet (e.g., a triplet for a -CD group). Furthermore, the presence of deuterium can cause a small upfield shift in the resonance of the attached carbon and adjacent carbons (an isotope effect). nih.gov
Combined ¹H and ²H NMR: A combined approach using both proton and deuterium quantitative NMR can provide a highly accurate and robust determination of the isotopic abundance in deuterated reagents. wiley.com
Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ions and is used to determine the molecular weight of the synthesized compound. Upon deuteration, the molecular weight increases by approximately 1.006 Da for each deuterium atom incorporated. By comparing the mass spectrum of the deuterated compound with its non-deuterated analogue, one can determine the number of deuterium atoms that have been added to the molecule. However, conventional MS generally cannot distinguish between positional isomers (isotopomers) that have the same mass. brightspec.com
Table 2: Spectroscopic Techniques for Characterization of Sulfachlorpyridazine-d4
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| ¹H NMR | Location and quantification of remaining protons | Readily available, straightforward interpretation of signal loss | Less sensitive for very high levels of deuteration |
| ²H NMR | Direct observation of deuterium, purity assessment | Clean spectrum, ideal for highly deuterated compounds sigmaaldrich.com | Requires appropriate NMR spectrometer configuration |
| ¹³C NMR | Confirms C-D bonds via coupling patterns and isotope shifts nih.gov | Provides detailed structural information | Can be complex, requires longer acquisition times |
| Mass Spec. (MS) | Number of incorporated deuterium atoms (from mass increase) | High sensitivity, requires small sample amount | Cannot typically distinguish between positional isomers brightspec.com |
Optimization of Deuterium Labeling Efficiency and Yield in Chemical Synthesis
Achieving high labeling efficiency and chemical yield is paramount in the synthesis of deuterated compounds for both economic and practical reasons. Optimization involves the careful selection of catalysts, reaction conditions, and deuterium sources.
Catalyst and Solvent Screening: The choice of catalyst is critical for the efficiency and selectivity of H-D exchange reactions. For transition metal-catalyzed processes, a comprehensive screening of different metal complexes and ligands can lead to significant improvements. For instance, an in silico screening of iridium catalysts identified tethered NHC-phosphine complexes as superior for the ortho-deuteration of aryl sulfones, which was further improved by optimizing the reaction solvent. acs.org
Reaction Conditions: Key parameters such as temperature, pressure, and reaction time must be fine-tuned for each specific substrate to maximize deuterium incorporation and yield. nih.gov For some metal-catalyzed deuterations in D₂O, conditions may require heating to 120 °C or higher under pressures of 50 psi or more. google.com In contrast, emerging flow synthesis methods aim to achieve high efficiency under milder, ambient conditions. bionauts.jp
Deuterium Source and Stoichiometry: Common deuterium sources include D₂O, D₂ gas, and various deuterated solvents. nih.gov Since H-D exchange reactions are equilibrium processes, achieving high isotopic enrichment often requires using a large excess of the deuterium-labeling reagent. acs.org However, a commendable trend in recent research is the development of methods that lower the required equivalents of the expensive deuterium source. acs.org Flow chemistry systems that allow for the recycling of D₂O represent a significant step towards improving the sustainability and cost-effectiveness of these syntheses. bionauts.jp
Process Development and Flow Chemistry: For large-scale synthesis, shifting from batch to continuous flow processes can offer substantial advantages. Flow chemistry allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety. Recent advances in flow deuteration reactions have demonstrated the potential for highly efficient and practical synthesis of deuterated compounds, opening new avenues for industrial-scale production. bionauts.jpcolab.ws These systems can achieve high yields (80-98%) and high deuterium incorporation (80-99%). bionauts.jp
Table 3: Parameters for Optimization of Deuteration Synthesis
| Parameter | Objective | Examples of Approaches |
|---|---|---|
| Catalyst | Increase reaction rate and selectivity | Screening of different transition metal complexes (e.g., Iridium, Palladium) acs.org |
| Temperature | Achieve optimal reaction kinetics | Substrate-specific temperature adjustments (e.g., 80-170 °C) nih.gov |
| Deuterium Source | Maximize isotopic enrichment | Use of excess D₂O or deuterated solvent; recycling D₂O in flow systems acs.orgbionauts.jp |
| Reaction Time | Ensure reaction completion without degradation | Monitoring reaction progress over time (e.g., 1-24 hours) google.com |
| Process Type | Improve yield, safety, and scalability | Implementation of continuous flow chemistry systems colab.ws |
Advanced Analytical Methodologies Employing Sulfachlorpyridazine D4 As an Internal Standard
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation for Sulfachlorpyridazine Quantification
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of chemical compounds. The development and validation of robust LC-MS/MS methods are essential for reliable analysis.
Selection of Chromatographic Conditions and Mobile Phases
The chromatographic separation in LC-MS/MS is a critical step that isolates the analyte of interest from other matrix components. The choice of the analytical column and mobile phase composition is paramount for achieving optimal separation. For the analysis of sulfonamides like sulfachlorpyridazine, reversed-phase chromatography is commonly employed.
A typical chromatographic setup might involve a C18 analytical column, which is effective for separating moderately polar compounds. The mobile phase often consists of a mixture of an aqueous component and an organic solvent. The aqueous phase is frequently acidified with formic acid or acetic acid to enhance the ionization of the analyte in the mass spectrometer's source. The organic component is usually acetonitrile (B52724) or methanol, and a gradient elution is often used to improve the separation of multiple analytes and reduce analysis time.
Table 1: Example Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Analytical Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Optimization of Mass Spectrometric Parameters (e.g., ESI, MRM transitions)
Following chromatographic separation, the analyte enters the mass spectrometer for detection and quantification. Electrospray ionization (ESI) is a commonly used ionization technique for polar compounds like sulfachlorpyridazine, and it is typically operated in positive ion mode for these analytes.
For quantification, tandem mass spectrometry is performed using Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for a specific product ion that is formed upon fragmentation of the precursor ion. This process provides high selectivity and sensitivity. The MRM transitions for both sulfachlorpyridazine and its deuterated internal standard, Sulfachlorpyridazine-d4, must be optimized to achieve the best signal intensity.
Table 2: Example Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Sulfachlorpyridazine | 285.0 | 108.0 | 25 |
| Sulfachlorpyridazine | 285.0 | 156.0 | 20 |
| This compound | 289.0 | 112.0 | 25 |
| This compound | 289.0 | 160.0 | 20 |
Matrix Effects and their Mitigation Strategies using Isotope Dilution Mass Spectrometry (IDMS)
When analyzing complex samples such as food products or biological fluids, other co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. This phenomenon is known as the matrix effect and can significantly impact the accuracy of quantification.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique to compensate for matrix effects. By adding a known amount of a stable isotope-labeled internal standard, such as this compound, to the sample at the beginning of the sample preparation process, any loss of analyte during extraction or any signal suppression/enhancement in the mass spectrometer will affect both the analyte and the internal standard to the same extent. Since the ratio of the analyte to the internal standard is measured, these effects are effectively canceled out, leading to more accurate and precise results.
Assessment of Method Performance Characteristics (e.g., Linearity, Accuracy, Precision, Limits of Detection and Quantification)
A developed analytical method must be validated to ensure its performance is suitable for its intended purpose. Key performance characteristics that are assessed include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of calibration standards and assessing the correlation coefficient (r²) of the resulting calibration curve.
Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing spiked samples at different concentration levels and calculating the percentage recovery.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Sample Preparation Techniques for Complex Matrices Utilizing this compound
Effective sample preparation is crucial for removing interfering substances from complex matrices and concentrating the analyte of interest before LC-MS/MS analysis. The addition of this compound at the initial stage of this process is key to correcting for any analyte losses.
Solid-Phase Extraction (SPE) and its Variations
Solid-phase extraction (SPE) is a widely used sample preparation technique for the purification and concentration of analytes from complex samples. It involves passing the sample through a solid sorbent that retains the analyte, while interfering compounds pass through. The analyte is then eluted from the sorbent with a suitable solvent.
For the extraction of sulfonamides from various matrices, different types of SPE cartridges can be used, including polymeric reversed-phase cartridges. The choice of sorbent and the elution solvents are optimized to maximize the recovery of the analyte and minimize the co-extraction of matrix components. Variations of SPE, such as dispersive solid-phase extraction (dSPE), also known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), are also employed for rapid and high-throughput sample preparation.
Liquid-Liquid Extraction (LLE) Approaches
Liquid-liquid extraction (LLE) is a conventional and widely used sample preparation technique for the isolation of analytes from complex matrices. acgpubs.orguc.eduscielo.br In the context of analyzing sulfonamides, including sulfachlorpyridazine, LLE is employed to separate the target compounds from interfering substances present in the sample matrix. acgpubs.org The process involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous/sample phase and an organic solvent. scielo.brpan.pl
In a study focused on the determination of 14 sulfonamides in milk, a liquid-liquid extraction method was utilized. acgpubs.org The procedure involved spiking the milk sample with an internal standard solution, which included this compound. acgpubs.org An extraction solvent mixture of acetonitrile and ethyl acetate (B1210297) (6:4, v/v) was added, and the mixture was vortexed and centrifuged to separate the proteins. acgpubs.org The supernatant containing the extracted sulfonamides and the internal standard was then further processed for analysis by LC-MS/MS. acgpubs.org This LLE approach proved to be effective in reducing matrix effects and achieving high recovery rates for the sulfonamides. acgpubs.org
The selection of the extraction solvent is a critical parameter in LLE. Various solvents and their mixtures, such as ethyl acetate, acetonitrile, and combinations thereof, are investigated to find the optimal conditions for extracting the target analytes. acgpubs.org For instance, a mixture of acetonitrile and ethyl acetate (6:4, v/v) was identified as the most effective extraction solvent combination for sulfonamides in milk. acgpubs.org The efficiency of LLE can be influenced by factors like the pH of the aqueous phase and the polarity of the organic solvent.
Dispersive Solid-Phase Extraction (d-SPE) and Other Microextraction Techniques
Dispersive solid-phase extraction (d-SPE) is a cleanup technique often used in conjunction with extraction methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). researchgate.netd-nb.info It involves the addition of a small amount of sorbent material to the sample extract to remove interfering matrix components. researchgate.net While specific applications detailing the use of this compound with d-SPE are not prevalent in the provided search results, the general principle of using an internal standard during the initial extraction phase would still apply to ensure accurate quantification in the final analysis.
Other microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME), have been developed for the simultaneous determination of multiple contaminants, including sulfonamides, in biological samples like chicken liver. mdpi.com DLLME is a miniaturized version of LLE that utilizes a small volume of extraction solvent and a disperser solvent to create a cloudy solution of fine droplets, maximizing the surface area for extraction. mdpi.com In such methods, an internal standard like this compound would be added to the initial sample to account for any variability during the extraction and subsequent analysis. mdpi.com The optimization of DLLME involves selecting the appropriate extraction and disperser solvents and their volumes to achieve the highest extraction efficiency. mdpi.com
Application of this compound in Diverse Research Matrices
The versatility of this compound as an internal standard allows for its application in the analysis of a wide array of sample types, ranging from environmental to biological matrices. acgpubs.orgnih.govnih.govmdpi.com Its use is critical for obtaining accurate and reliable quantitative data for sulfachlorpyridazine and other related sulfonamides in these complex samples.
Environmental Samples (Water, Soil, and Sediment)
Sulfonamide antibiotics, including sulfachlorpyridazine, are frequently detected in various environmental compartments due to their widespread use in veterinary medicine and their subsequent release into the environment through animal waste. nih.govresearchgate.neteuropa.eu The accurate quantification of these residues is essential for assessing their environmental fate and potential ecological impact.
Water Samples: Analytical methods have been developed for the simultaneous determination of multiple pesticides and veterinary pharmaceuticals, including sulfachlorpyridazine, in environmental water samples such as groundwater, river water, and reclaimed water. mdpi.com These methods often employ techniques like on-line solid-phase extraction coupled with ultra-high-performance liquid chromatography-quadrupole-orbitrap high-resolution mass spectrometry (UHPLC-Orbitrap HRMS). mdpi.com In a study analyzing 31 antibiotics in various water samples, sulfachlorpyridazine was one of the target analytes. mdpi.com Another study on the residues of selected sulfonamides in the Elbe river basin also included sulfachlorpyridazine in its analysis. nih.gov The use of isotopically labeled internal standards like this compound is crucial in these analyses to compensate for matrix effects and ensure the accuracy of the results. mdpi.comnih.gov
Soil and Sediment Samples: The presence of veterinary antibiotics in soil is a growing concern due to the application of manure from treated animals as fertilizer. researchgate.net Analytical methods for the simultaneous extraction and determination of antibiotics like sulfachlorpyridazine in different soil types have been developed. researchgate.net These methods often involve pressurized liquid extraction followed by a solid-phase extraction (SPE) clean-up step and analysis by LC-MS/MS. researchgate.net The translocation of these drugs from soil and water to crops is a potential pathway for contamination of the food chain. researchgate.net Research has been conducted to develop LC-MS/MS methods for the determination of anthelmintics and other veterinary drugs in soil, where an internal standard is essential for accurate quantification. researchgate.net
A study focused on the degradation of four sulfonamide antibiotics, including sulfachlorpyridazine, by a bacterial strain used this compound as an internal standard for the analysis of the target compounds in the culture medium. nih.gov This highlights the importance of the internal standard in microbial degradation studies conducted in environmental matrices.
| Research Focus | Sample Matrix | Analytical Technique | Internal Standard | Key Findings |
| Multi-residue analysis of antibiotics | Groundwater, river water, reclaimed water | On-line SPE-UHPLC-Orbitrap HRMS | Not specified, but use of ISTD is standard practice | Developed a method for simultaneous determination of various pesticides and veterinary drugs. mdpi.com |
| Residue analysis of sulfonamides | Surface water (Elbe river basin) | LC-MS/MS | Sulfamethoxazole-D4 | Determined the presence and concentration of several sulfonamides. nih.gov |
| Microbial degradation of sulfonamides | Culture medium | HPLC | This compound | Investigated the degradation pathways of sulfonamides by Pseudomonas stutzeri. nih.gov |
| Multi-class determination of anthelmintics | Soil, water | LC-MS/MS | Not specified | Developed a method to study the environmental fate of veterinary drugs. researchgate.net |
Veterinary Biological Samples (e.g., Animal Tissues, Feathers, Milk)
The analysis of veterinary drug residues in animal-derived products is crucial for food safety and regulatory compliance. This compound is employed as an internal standard in methods developed for the quantification of sulfachlorpyridazine and other sulfonamides in various biological matrices from animals.
Animal Tissues: Methods for determining sulfonamide residues in animal tissues such as muscle, liver, and kidney have been developed. nih.gov One such method for the determination of eight sulfonamides, including sulfachlorpyridazine, in the tissues of food animals like swine, cattle, sheep, and chickens utilized an internal standard for quantification. nih.gov While this particular study used sulfapyridine (B1682706) as the internal standard, the principle of using a structurally similar compound is the same. nih.gov In proficiency tests for antibiotics in bovine muscle, various isotopically labeled sulfonamides, including sulfachloropyridazine-13C6, were used as internal standards, demonstrating the common practice in this field. wur.nl
Feathers: A study was conducted to determine the residue levels of sulfachlorpyridazine in the feathers of broiler chickens after oral administration. nih.govresearchgate.net This research highlighted that antimicrobial residues can persist in feathers for extended periods and at higher concentrations than in edible tissues. nih.govresearchgate.net The analytical method used LC-MS/MS for the detection of sulfachlorpyridazine, with 13C6-sulfamethazine serving as the internal standard. nih.govresearchgate.net The use of an internal standard was critical for the accurate quantification of sulfachlorpyridazine depletion in feathers and edible tissues over time. nih.govresearchgate.net
Milk: The presence of antibiotic residues in milk is a significant food safety concern. acgpubs.orginterchim.frmdpi.com An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) method was developed for the determination of 14 sulfonamides in milk samples. acgpubs.org In this comprehensive study, this compound was synthesized and used as one of the internal standards. acgpubs.org The method involved a liquid-liquid extraction procedure, and the use of a full suite of isotopically labeled internal standards ensured high accuracy and reliability of the results, with recovery rates ranging from 91% to 114%. acgpubs.org Another application note describes the extraction of nine sulfa drugs, including sulfachlorpyridazine, from milk using solid-phase extraction and their determination by LC-MS/MS. interchim.fr
| Analyte | Matrix | Extraction Method | Analytical Technique | Internal Standard | LOD/LOQ | Recovery (%) |
| 14 Sulfonamides | Milk | Liquid-Liquid Extraction | ID-LC-MS/MS | This compound and other deuterated sulfonamides | LOD: 3x std dev of 10 spiked samples, LOQ: 10x std dev of 10 spiked samples | 91-114 |
| Sulfachlorpyridazine | Chicken Feathers, Liver, Muscle | Solid-Phase Extraction | LC-MS/MS | 13C6-Sulfamethazine | LOD: 10 µg/kg (feathers, liver), 5 µg/kg (muscle) | Not specified |
| 8 Sulfonamides | Swine, Cattle, Sheep, Chicken Tissues | Modified AOAC Method 983.31 | LC with Fluorescence Detection | Sulfapyridine | LOD: 0.01 µg/g | 96-99 |
Environmental Fate and Transport Studies of Sulfachlorpyridazine Utilizing Deuterated Tracers
Assessment of Mobility and Leaching Potential in Soil and Groundwater Systems
The mobility of Sulfachlorpyridazine in soil determines its potential to leach into groundwater or be transported to surface waters via runoff. nih.govnih.gov This behavior is primarily governed by the compound's sorption to soil particles. nih.govresearchgate.net
Research indicates that Sulfachlorpyridazine generally has low sorption coefficients (Kd and Koc) in various soil types. nih.govnih.gov Low sorption means the compound does not bind strongly to soil particles and is therefore considered highly mobile. nih.govnih.govresearchgate.net This high mobility creates a potential risk for the contamination of both surface water and groundwater. nih.gov Field studies have confirmed these laboratory findings, showing that after application to clay soils, Sulfachlorpyridazine can be rapidly transported to drainage waters. nih.gov In some cases, concentrations as high as 590 µg/L have been observed in drainage waters following application. nih.gov However, studies in sandy soils have suggested a lower potential for leaching to deep groundwater, indicating that soil type plays a crucial role in its transport. nih.gov The presence of dissolved organic matter from manure can further complicate leaching behavior, sometimes reducing mobility through complexation and at other times accelerating it through macropore flow. dntb.gov.ua
Table 3: Soil Sorption and Mobility of Sulfachlorpyridazine This table is interactive. Users can sort columns to compare data.
| Parameter | Typical Value Range | Implication | Source(s) |
|---|---|---|---|
| Sorption Coefficient (Kd) | 0.9 - 1.8 L/kg | Low sorption, high mobility | nih.gov |
| Organic Carbon-Normalized Sorption Coefficient (Koc) | Low values reported | High potential for mobility | nih.govresearchgate.net |
| Leaching Potential | High | Potential threat to surface and groundwater | nih.gov |
Occurrence and Distribution Monitoring in Anthropogenically Impacted Environments
Sulfachlorpyridazine is frequently detected in various environmental compartments due to its widespread use in animal agriculture. nih.gov Monitoring studies have found its presence in surface waters, groundwater, and soils, particularly in areas with intensive livestock farming. nih.govresearchgate.netfrontiersin.org
Concentrations can vary widely, from low nanograms per liter (ng/L) in rivers and groundwater to micrograms per kilogram (µg/kg) in manured soils. nih.govfrontiersin.org For instance, studies in river basins have detected Sulfachlorpyridazine among other pharmaceuticals, though often at lower concentrations compared to more commonly used drugs. scispace.com In groundwater, sulfonamides have been detected at concentrations up to 3460 ng/L. nih.gov The presence of these residues in the environment raises concerns about the potential for the development of antibiotic-resistant bacteria. nih.gov In these monitoring studies, Sulfachlorpyridazine-d4 is essential as an internal standard to ensure the accurate quantification of the parent compound in complex environmental matrices like water and soil. acgpubs.org
Methodologies for Isotope-Assisted Environmental Tracing
The accurate detection and quantification of environmental contaminants like Sulfachlorpyridazine at trace levels require sophisticated analytical methods. nih.govscispace.com Isotope dilution analysis (IDA), which utilizes stable isotope-labeled internal standards such as this compound, is a premier technique for this purpose. acgpubs.orgresearchgate.net
This methodology is typically coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). acgpubs.orgplos.orgresearchgate.netmdpi.com The process involves adding a known amount of this compound to an environmental sample at the beginning of the extraction procedure. acgpubs.org Because the deuterated standard is chemically and physically almost identical to the non-labeled parent compound, it experiences the same losses during sample preparation, extraction, and analysis. acgpubs.orgnih.gov
By measuring the final ratio of the native compound to the labeled standard using LC-MS/MS, analysts can precisely calculate the initial concentration of Sulfachlorpyridazine in the sample, effectively correcting for any matrix effects or procedural losses. researchgate.netnih.gov This isotope dilution method is considered a primary method for achieving the highest level of accuracy and is crucial for reliable environmental fate studies and monitoring programs. acgpubs.org
Biotransformation and Biodegradation Research on Sulfachlorpyridazine in Non Human Biological Systems
Microbial Degradation Pathways and Metabolite Identification Using Deuterated Analogues
The use of deuterated analogues, such as Sulfachlorpyridazine-d4, has become an invaluable tool in tracing the biotransformation of the parent compound. medchemexpress.com Stable isotope labeling allows for the precise identification and quantification of metabolites against complex biological backgrounds using techniques like mass spectrometry. hwb.gov.inacs.org
Isolation and Characterization of Sulfonamide-Degrading Microorganisms
The biodegradation of sulfachlorpyridazine (SCP) is largely dependent on the metabolic activity of specific microorganisms. researchgate.net Researchers have successfully isolated and identified bacterial strains capable of utilizing sulfonamides as a source of nutrients. These organisms are key to the potential bioremediation of environments contaminated with SCP.
Recent studies have identified specific bacterial strains with a high efficiency for degrading SCP. A notable example is Bacillus sp. DLY-11 , which was isolated from pig manure aerobic compost. nih.gov Another effective strain, Pseudomonas stutzeri DLY-21 , was isolated from aerobic compost and demonstrated the ability to degrade SCP along with other sulfonamides. nih.gov The isolation of such strains from animal waste compost highlights the role of these environments as hotspots for antibiotic transformation. nih.govnih.gov
Table 1: Isolated Microorganisms Capable of Degrading Sulfachlorpyridazine
| Microorganism | Source of Isolation | Degradation Efficiency | Reference |
|---|---|---|---|
Bacillus sp. DLY-11 |
Pig manure aerobic compost | Degraded 97.7% of 20 mg/L SCP within 48 hours under optimized conditions. | nih.gov |
Pseudomonas stutzeri DLY-21 |
Aerobic compost | Degraded over 90% of SCP within 48 hours under optimal conditions. | nih.gov |
Enzymatic Biotransformations and Metabolic Products Analysis
The microbial breakdown of sulfachlorpyridazine involves a series of enzymatic reactions that transform the parent molecule into various metabolic products. Analysis using liquid chromatography-mass spectrometry (LC-MS), often employing deuterated standards like this compound for accuracy, has been crucial in elucidating these pathways. nih.govresearchgate.net
For Bacillus sp. DLY-11, the degradation of SCP is complex, involving three potential biodegradation pathways and nine possible degradation products. nih.gov The primary enzymatic reactions include cleavage of the sulfur-nitrogen (S-N) bond, dechlorination, hydroxylation, deamination, methylation, and oxidation. nih.gov Similarly, the degradation by Pseudomonas stutzeri DLY-21 also proceeds through multiple reaction pathways. nih.gov The use of enzymes, such as soybean peroxidase, has also been explored as a method for the enzymatic transformation of sulfonamides, resulting in products like dimers and azo compounds. nih.govuwindsor.ca
Table 2: Proposed Microbial Degradation Pathways and Reactions for Sulfachlorpyridazine
| Degrading Strain | Proposed Degradation Reactions | Key Findings | Reference |
|---|---|---|---|
Bacillus sp. DLY-11 |
S-N bond cleavage, dechlorination, hydroxylation, deamination, methylation, sulfur dioxide release, oxidation. | Three potential pathways proposed, leading to nine possible degradation products, including 1,4-benzoquinone. | nih.gov |
Pseudomonas stutzeri DLY-21 |
Multiple degradation pathways deduced from LC-MS analysis. | First report of a P. stutzeri strain degrading SCP and three other sulfonamides simultaneously. |
nih.gov |
Comparative Metabolism Studies in Veterinary Animal Models (in vitro and in vivo, excluding clinical human data)
The metabolism of sulfachlorpyridazine varies significantly among different animal species, which affects its distribution and excretion. msdvetmanual.com These differences are critical for determining appropriate use in veterinary medicine.
In chickens , SCP treatment has been shown to affect the cecal microbiota and metabolome, alleviating the growth of potentially harmful bacteria like Escherichia-Shigella in animals infected with Eimeria tenella. nih.govresearchgate.net Studies on broiler chickens have also tracked the depletion of SCP in edible tissues and feathers, finding that residues can persist in feathers for up to 55 days post-treatment. nih.gov The excretion rate of SCP in fattening pigs has been reported to be as high as 62% after 13 days. poultryworld.net
In horses , pharmacokinetic studies reveal that the bioavailability of SCP is significantly reduced when administered with feed. nih.govmsdvetmanual.com In vitro studies have shown that SCP binds extensively (60-90%) to hay, grass silage, and concentrate, which is a major cause of its limited bioavailability in equines. wiley.com There was no evidence of significant SCP biodegradation by the equine caecal microflora. wiley.com
In ruminants like cows , the protein binding of sulfachlorpyridazine is estimated to be between 80 to 85%. ymaws.com The absorption of many sulfonamides is often delayed in the ruminoreticulum. msdvetmanual.com
Table 3: Summary of Sulfachlorpyridazine Metabolism in Veterinary Animals
| Animal Model | Study Type | Key Findings | Reference |
|---|---|---|---|
| Chickens | In vivo | Affects cecal microbiota and metabolome; residues persist in feathers for up to 55 days. | nih.govresearchgate.netnih.gov |
| Pigs (fattening) | In vivo | Excretion rate of 62% over 13 days. | poultryworld.net |
| Horses | In vivo / In vitro | Bioavailability is significantly reduced by feed; high binding (60-90%) to forage and concentrates; Vd(ss) of 0.26 L/kg and clearance of 2.64 mL/min/kg after IV administration. | nih.govwiley.com |
| Cows | In vivo | Plasma protein binding is approximately 80-85%. | ymaws.com |
Role of Stable Isotopes in Elucidating Complex Biological Pathways
Stable isotope-labeled compounds, particularly deuterated analogues like this compound, are powerful tools in metabolic research. researchgate.netclearsynth.comsymeres.com Their use, in conjunction with sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides profound insights into complex biological pathways. hwb.gov.inacs.org
The primary advantage of using a deuterated compound such as this compound is its function as a tracer. clearsynth.com Because it is chemically identical to the unlabeled drug but has a higher mass, it can be easily distinguished by MS. clearsynth.com This allows researchers to:
Trace Metabolic Pathways: Scientists can follow the journey of the labeled compound through an organism or microbial culture, identifying the sequence of transformations it undergoes. symeres.com
Identify Metabolites: The unique isotopic signature of the fragments of the deuterated drug in a mass spectrometer allows for the confident identification of novel and known metabolites from complex biological samples. acs.org
Improve Quantitation: this compound is frequently used as an internal standard in analytical methods. nih.gov Since it behaves almost identically to the non-labeled compound during sample extraction and analysis, it corrects for any loss and ensures highly accurate quantification of the parent drug and its metabolites.
Investigate Kinetic Isotope Effects: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This difference, known as the deuterium (B1214612) kinetic isotope effect (DKIE), can slow down metabolic reactions that involve breaking this bond, particularly those mediated by cytochrome P450 enzymes. researchgate.net Studying these effects helps to understand which positions on the molecule are susceptible to metabolic attack and can provide insights into the mechanisms of drug metabolism and clearance. researchgate.netsymeres.com
Emerging Research Directions and Future Perspectives in Sulfachlorpyridazine D4 Studies
Integration of Advanced Omics Technologies with Isotope Labeling for Mechanistic Insights
The convergence of stable isotope labeling, using compounds like Sulfachlorpyridazine-d4, with advanced "omics" technologies such as proteomics, metabolomics, and genomics is opening new frontiers in understanding the mechanistic effects of sulfonamides. Isotope labeling provides a powerful tool to trace the fate of a molecule within a complex biological system, while omics technologies offer a system-wide snapshot of molecular changes.
Stable isotope-labeled compounds are indispensable tools in modern research, allowing for precise tracking in metabolic studies, protein quantification, and drug development without the safety concerns of radioactive isotopes. chempep.com In proteomics, techniques like Isotope-Coded Affinity Tagging (ICAT), which can use deuterium (B1214612) labeling, allow for the quantitative comparison of two proteomes, revealing how a compound like Sulfachlorpyridazine might alter protein expression in an organism. wikipedia.org Similarly, in metabolomics, labeled compounds can trace metabolic pathways and identify novel biotransformation products that would otherwise be missed. chempep.comjpt.com
A key application is in microbial degradation studies. By exposing microbial communities to this compound, researchers can use metabolomic and proteomic analyses to identify the specific enzymes and metabolic pathways involved in its breakdown. dtu.dk This provides crucial mechanistic insights into how environmental microbes adapt to and process sulfonamide contaminants. Furthermore, advanced workflows like Turnover and Replication Analysis by Isotope Labeling (TRAIL) use heavy isotope (¹⁵N) labeling to simultaneously measure protein and cell turnover rates, offering a sophisticated way to assess the subtle impacts of a xenobiotic on tissue health and homeostasis. embopress.org This approach, while not yet applied specifically to this compound, exemplifies the potential for integrating isotope labeling with proteomics to gain deep mechanistic understanding of a drug's effect in a living system. embopress.org
Development of Novel Analytical Platforms for High-Throughput and Ultra-Trace Analysis
A significant challenge in environmental and biological monitoring is the need to detect minute quantities of contaminants like Sulfachlorpyridazine in complex matrices such as water, soil, or plasma. mdpi.comcolab.ws Recent advancements in analytical chemistry are focused on developing platforms that are not only more sensitive but also faster and more automated, enabling high-throughput screening and ultra-trace analysis.
The gold standard for this type of analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The use of isotope-labeled internal standards, such as this compound, is critical in these methods to correct for matrix effects and variations in sample preparation, ensuring high accuracy and precision. mdpi.comgdut.edu.cn Modern methods combine ultra-high performance liquid chromatography (UPLC) with automated solid-phase extraction (SPE) systems, drastically reducing sample preparation time and increasing throughput. mdpi.com For instance, one such automated method can process six samples in about 60 minutes, achieving remarkably low detection limits in the range of 0.01–0.05 nanograms per liter (ng/L) for various sulfonamides in environmental water. mdpi.com
Other innovative platforms are also emerging. MoS₂-assisted laser desorption/ionization mass spectrometry (LDI-MS) offers a simple, rapid, and high-throughput alternative for the analysis of sulfonamides in serum, bypassing the need for extensive chromatographic separation. acs.org For comprehensive screening, high-resolution mass spectrometry (HRMS) systems, such as Quadrupole-Orbitrap, provide exact mass data that can be used to identify a wide range of known and unknown compounds in a single run. mdpi.comlcms.cz These advanced platforms are pushing the boundaries of detection, allowing for more robust and comprehensive monitoring of sulfonamides and their deuterated analogues in diverse environments.
Table 1: Comparison of Advanced Analytical Platforms for Sulfonamide Analysis
| Analytical Platform | Typical Application | Key Advantage(s) | Example Limit of Detection (LOD) | Reference(s) |
|---|---|---|---|---|
| Automated SPE-UPLC-MS/MS | Environmental Water Monitoring | High-throughput, automated, excellent sensitivity, corrects for matrix effects using labeled standards. | 0.01–0.05 ng/L | mdpi.com |
| UHPLC-Quadrupole-Orbitrap HRMS | Multi-residue Environmental Screening | High resolving power allows for simultaneous targeted and non-targeted screening. | Not specified, but capable of trace analysis. | mdpi.com |
| LC-Q/TOF-MS | Rapid Screening (e.g., Supplements) | Fast analysis time (e.g., <7 min), effective for screening large numbers of samples. | 0.04–11.18 ng/g | nih.gov |
| MoS₂-assisted LDI-MS | Clinical Samples (Serum) | Rapid, high-throughput, requires minimal sample preparation. | Capable of detecting clinical concentrations (e.g., 50-150 µg/mL). | acs.org |
| Isotope Dilution LC-MS/MS | Various Water Matrices (Wastewater, Surface Water) | High robustness and accuracy across different matrices. | 0.25–1.0 ng/L | acs.org |
Expansion of Deuterated Sulfonamide Libraries for Comprehensive Environmental and Biological Assessments
The accurate assessment of environmental contamination and biological exposure relies heavily on the availability of high-purity analytical standards, including isotopically labeled versions of target compounds. nih.govchiron.no A significant emerging trend is the focused effort to synthesize and expand libraries of deuterated sulfonamides. A comprehensive library of standards is crucial because contamination rarely involves a single compound; rather, it is often a complex mixture of multiple parent drugs and their transformation products. mdpi.comcolab.ws
The lack or high cost of commercially available isotopically labeled sulfonamides has historically hampered a complete understanding of their environmental behavior. nih.gov To address this, researchers are developing more efficient synthesis methods to produce a wider variety of [¹³C]-, [¹⁴C]-, and deuterium-labeled sulfonamides. nih.govnih.gov These efforts are not limited to common sulfonamides but are also extending to less-studied derivatives and metabolites to enable more holistic assessments. chiron.no
Having an expanded library of deuterated standards, including this compound, allows for the development of powerful multi-residue analytical methods. mdpi.com These methods can simultaneously quantify dozens of different sulfonamides in a single sample, providing a complete picture of the contamination profile in, for example, a river basin or a food product. mdpi.commdpi.com This is essential for comprehensive environmental risk assessments, as the total toxicological burden can only be understood by measuring all relevant compounds present. colab.ws Furthermore, these labeled standards are vital for studying biotransformation, as they can be used to definitively identify and quantify metabolites formed in biological systems or during wastewater treatment. wur.nlacs.org
Predictive Modeling and Isotope Mass Balance Approaches in Environmental Contaminant Dynamics
To predict the long-term fate and potential impact of contaminants like Sulfachlorpyridazine, researchers are increasingly turning to sophisticated computer models. acs.orggeo-leo.de These predictive models simulate the transport and transformation of chemicals through different environmental compartments, such as soil, water, and air. acs.orguni-osnabrueck.de Concurrently, isotope mass balance approaches are providing a powerful empirical tool to quantify degradation processes directly in the environment, offering data that can validate and refine these models. srce.hracs.org
Environmental fate models, such as fugacity-based models or soil transport models like MACRO, use a compound's physicochemical properties and environmental parameters to forecast its distribution and persistence. acs.orggeo-leo.defrontiersin.org For example, a fugacity model was successfully used to predict the environmental concentrations of 36 antibiotics, including Sulfachlorpyridazine, across 58 river basins, demonstrating the utility of modeling where extensive monitoring data is unavailable. acs.org
The isotope mass balance approach leverages the principle of kinetic isotope fractionation. nih.gov During biodegradation, molecules containing lighter isotopes (e.g., ¹²C) are often degraded slightly faster than those with heavier isotopes (e.g., ¹³C). srce.hr By measuring the change in the isotopic ratio of the remaining contaminant pool, scientists can quantify the extent of degradation that has occurred in situ. acs.orgnih.gov This provides direct evidence of natural attenuation. Combining these two fields represents a powerful future direction: the quantitative data from compound-specific isotope analysis (CSIA) and isotope mass balance studies can be used to parameterize and validate predictive environmental models, leading to more accurate and reliable forecasts of contaminant dynamics. uni-osnabrueck.denih.gov
Q & A
Q. How can researchers optimize the synthesis of Sulfachlorpyridazine-d4 for isotopic purity in analytical applications?
Methodological Answer:
- Begin by replicating established deuterium-labeling protocols (e.g., hydrogen-deuterium exchange under controlled pH and temperature).
- Use HPLC-MS to monitor isotopic enrichment, ensuring >98% deuterium incorporation .
- Validate purity via NMR spectroscopy (e.g., absence of proton signals in deuterated positions) and cross-reference with literature data .
- Document reaction parameters (solvent, catalyst, reaction time) systematically to enable reproducibility .
Q. What analytical techniques are critical for characterizing this compound in complex matrices?
Methodological Answer:
- Employ LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) to distinguish isotopic peaks from background noise.
- Use stable isotope dilution analysis (SIDA) with this compound as an internal standard to minimize matrix effects .
- Validate method specificity using spiked samples and compare recovery rates against non-deuterated analogs .
Q. How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and monitor degradation products via LC-MS/MS .
- Compare degradation kinetics with non-deuterated Sulfachlorpyridazine to assess isotopic effects on stability .
- Use ANOVA to statistically evaluate differences in degradation rates across conditions .
Advanced Research Questions
Q. How can conflicting data on the metabolic pathways of this compound in in vitro vs. in vivo models be resolved?
Methodological Answer:
- Perform interspecies comparative metabolism studies using hepatocyte incubations (human/rat) and in vivo pharmacokinetic profiling.
- Apply untargeted metabolomics to identify species-specific phase I/II metabolites and quantify deuterium retention .
- Use Bayesian statistical models to reconcile discrepancies between in vitro clearance rates and in vivo bioavailability .
Q. What strategies mitigate isotopic interference when quantifying this compound in environmental samples with co-eluting contaminants?
Methodological Answer:
- Optimize tandem mass spectrometry (MS/MS) transitions to isolate unique product ions for this compound.
- Apply machine learning algorithms (e.g., random forests) to chromatographic data to differentiate isotopic clusters from interfering compounds .
- Validate method robustness using EPA-approved protocols for environmental analyte quantification .
Q. How do researchers address contradictions in reported binding affinities of this compound to serum proteins across studies?
Methodological Answer:
- Standardize assay conditions (pH, temperature, buffer composition) using equilibrium dialysis or surface plasmon resonance (SPR) .
- Compare free vs. bound fractions using isotope ratio monitoring to account for deuterium-induced conformational changes .
- Conduct meta-analyses of published data to identify methodological biases (e.g., albumin source, detection limits) .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for dose-response studies involving this compound?
Methodological Answer:
Q. How should researchers validate the absence of deuterium/hydrogen exchange in this compound during long-term biological assays?
Methodological Answer:
- Conduct time-resolved NMR or FTIR spectroscopy to monitor exchange kinetics in assay media (e.g., PBS, cell lysates).
- Compare deuterium retention rates in negative controls (non-deuterated compound) and test samples .
- Use kinetic modeling (e.g., first-order decay equations) to predict exchange rates under physiological conditions .
Data Integrity & Reproducibility
Q. What documentation standards ensure reproducibility of this compound studies?
Methodological Answer:
Q. How can researchers resolve inconsistencies in isotopic enrichment data across laboratories?
Methodological Answer:
- Implement interlaboratory round-robin studies with standardized reference materials.
- Use consensus normalization (e.g., calibrating MS instruments to a shared deuterium-enriched standard) .
- Apply multivariate analysis (e.g., PCA) to identify outlier datasets due to instrumental drift or operator error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
